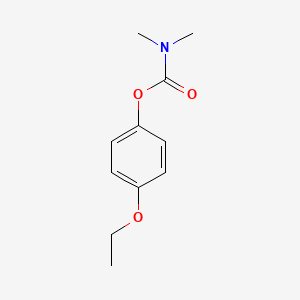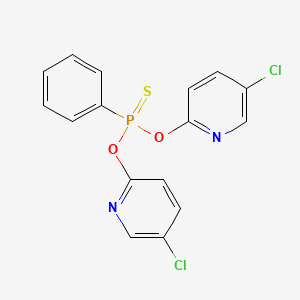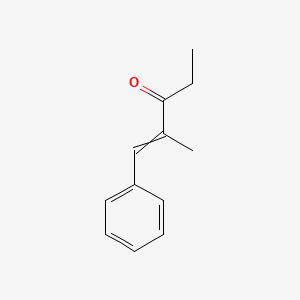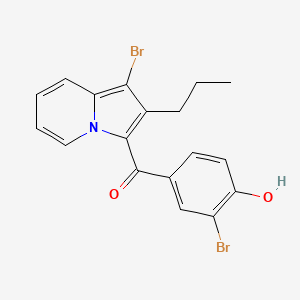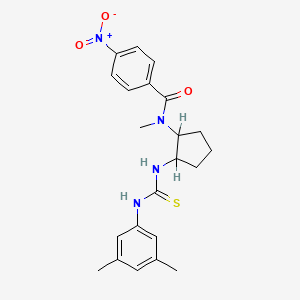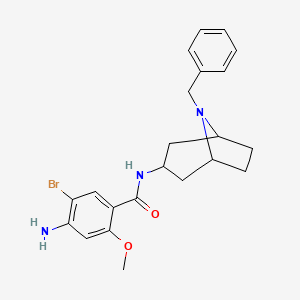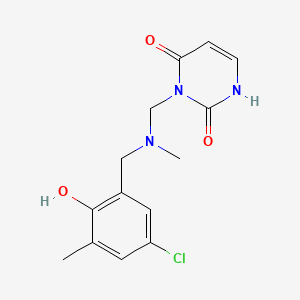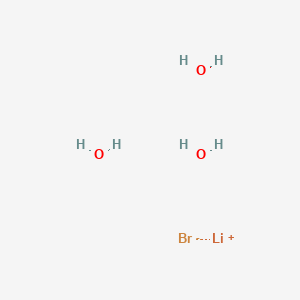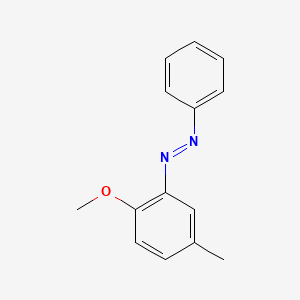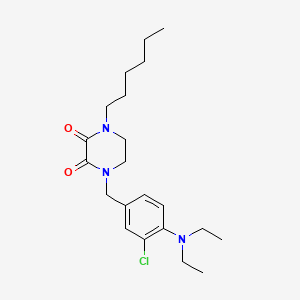
2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- is a complex organic compound with a unique structure that combines a piperazinedione core with a substituted benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Piperazinedione Core: This can be achieved through the cyclization of appropriate diamines with diketones under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where the piperazinedione core reacts with a benzyl halide derivative.
Substitution with Diethylamino and Chloro Groups: The final step involves the substitution of the benzyl group with diethylamino and chloro groups, which can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of 2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, acids, and bases are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Piperazinedione, 1-(3-chloro-4-(methylamino)benzyl)-4-hexyl-
- 2,3-Piperazinedione, 1-(3-chloro-4-(ethylamino)benzyl)-4-hexyl-
- 2,3-Piperazinedione, 1-(3-chloro-4-(propylamino)benzyl)-4-hexyl-
Uniqueness
2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
77918-01-5 |
|---|---|
Fórmula molecular |
C21H32ClN3O2 |
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
1-[[3-chloro-4-(diethylamino)phenyl]methyl]-4-hexylpiperazine-2,3-dione |
InChI |
InChI=1S/C21H32ClN3O2/c1-4-7-8-9-12-24-13-14-25(21(27)20(24)26)16-17-10-11-19(18(22)15-17)23(5-2)6-3/h10-11,15H,4-9,12-14,16H2,1-3H3 |
Clave InChI |
LSDQKHWSFGXXLW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1CCN(C(=O)C1=O)CC2=CC(=C(C=C2)N(CC)CC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


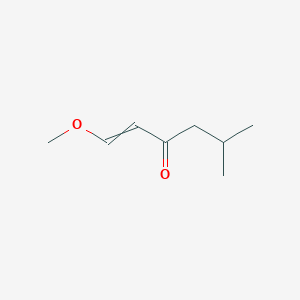
methylene]-](/img/structure/B14439254.png)
